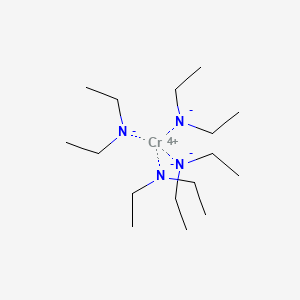
Chromium, tetrakis(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, tetrakis(diethylamino)- is an organometallic compound with the molecular formula C₁₆H₄₀CrN₄. It is a coordination complex where a central chromium atom is bonded to four diethylamino ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium, tetrakis(diethylamino)- can be synthesized through the reaction of chromium chloride with diethylamine in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CrCl}_3 + 4 \text{HNEt}_2 \rightarrow \text{Cr(NEt}_2\text{)}_4 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis method. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Chromium, tetrakis(diethylamino)- can undergo oxidation reactions where the chromium center is oxidized to a higher oxidation state.
Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand substitution can be achieved using various nucleophiles or electrophiles depending on the desired product.
Major Products:
Oxidation: Oxidized chromium complexes with different ligands.
Substitution: New chromium complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Chromium, tetrakis(diethylamino)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in catalysis and materials science for the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of chromium, tetrakis(diethylamino)- involves its interaction with various molecular targets. The diethylamino ligands can donate electron density to the chromium center, stabilizing it in different oxidation states. This electron donation can influence the reactivity of the compound and its interactions with other molecules. The pathways involved include coordination to other metal centers, ligand exchange, and redox reactions .
Vergleich Mit ähnlichen Verbindungen
- Chromium, tetrakis(dimethylamino)-
- Chromium, tetrakis(diisopropylamino)-
- Chromium, tetrakis(dibutylamino)-
Comparison: Chromium, tetrakis(diethylamino)- is unique due to the specific steric and electronic properties imparted by the diethylamino ligands. Compared to its dimethylamino and diisopropylamino counterparts, it offers a balance between steric hindrance and electronic donation, making it suitable for specific applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
67938-78-7 |
|---|---|
Molekularformel |
C16H40CrN4 |
Molekulargewicht |
340.51 g/mol |
IUPAC-Name |
chromium(4+);diethylazanide |
InChI |
InChI=1S/4C4H10N.Cr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
ZTSVPMVCKFBYBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Cr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)


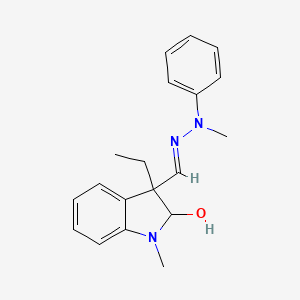
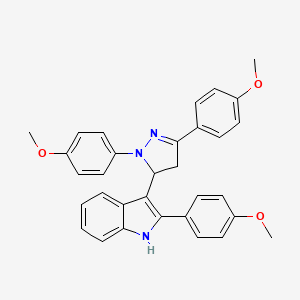
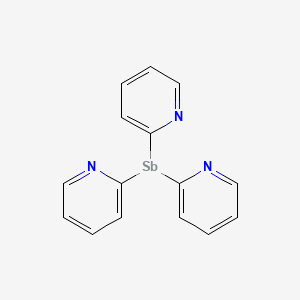
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
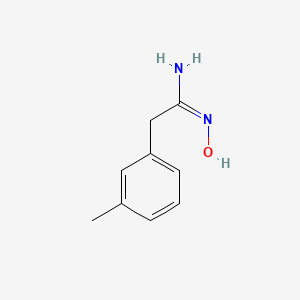
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)


